Methyl sulfate; neostigmine
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Overview
Description
Methyl sulfate; neostigmine is a compound that combines the properties of methyl sulfate and neostigmine. Neostigmine is a cholinesterase inhibitor used primarily in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine . Methyl sulfate is often used as a counterion in the formation of neostigmine methyl sulfate, enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neostigmine methyl sulfate involves multiple steps, including alkylation, elimination, hydrolysis, and carbamoylation . The key starting materials include m-Anisidine and dimethylcarbamoyl chloride . The reaction conditions typically involve the use of solvents like ethanol and reagents such as sodium bicarbonate and triethylamine .
Industrial Production Methods
Industrial production of neostigmine methyl sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Impurities are monitored and minimized through various purification steps .
Chemical Reactions Analysis
Types of Reactions
Neostigmine methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups in the compound.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, sodium bicarbonate, and dimethylaminopyridine . The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various positional isomers and analogues of neostigmine methyl sulfate, such as benzenaminium derivatives .
Scientific Research Applications
Neostigmine methyl sulfate has a wide range of scientific research applications:
Mechanism of Action
Neostigmine methyl sulfate works by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, neostigmine increases the levels of acetylcholine in the synapse, enhancing neuromuscular transmission . This mechanism is particularly useful in conditions like myasthenia gravis, where muscle strength is compromised .
Comparison with Similar Compounds
Similar Compounds
Physostigmine: Another cholinesterase inhibitor but differs in its ability to cross the blood-brain barrier.
Pyridostigmine: Similar to neostigmine but has a longer duration of action.
Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes.
Uniqueness
Neostigmine methyl sulfate is unique in its combination of high potency and relatively short duration of action, making it suitable for both therapeutic and diagnostic applications . Its inability to cross the blood-brain barrier reduces central nervous system side effects, making it safer for certain clinical uses .
Properties
Molecular Formula |
C13H23N2O6S+ |
---|---|
Molecular Weight |
335.40 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl hydrogen sulfate |
InChI |
InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1; |
InChI Key |
OSZNNLWOYWAHSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)O |
Origin of Product |
United States |
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